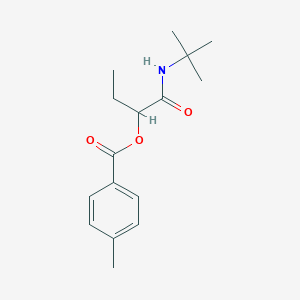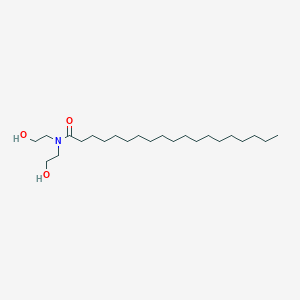
N,N-Bis(2-hydroxyethyl)nonadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)nonadecanamide is a chemical compound belonging to the class of fatty amides. It is characterized by the presence of two hydroxyethyl groups attached to a nonadecanamide backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)nonadecanamide typically involves the reaction of nonadecanoic acid with diethanolamine. The reaction is catalyzed by an acid catalyst such as orthophosphoric acid. The process involves heating the reactants to a temperature of around 140°C to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)nonadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nonadecanoic acid and diethanolamine.
Reduction: Formation of nonadecanamine and ethanol.
Substitution: Formation of substituted amides with various alkyl groups.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)nonadecanamide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use as an emulsifying agent in pharmaceutical formulations.
Industry: Used in the production of cosmetics, detergents, and lubricants due to its surfactant properties
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)nonadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of various compounds .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)octanamide
Uniqueness
N,N-Bis(2-hydroxyethyl)nonadecanamide is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts different physical and chemical properties, such as higher melting point and different solubility characteristics. These properties make it suitable for specific applications where longer chain length is advantageous .
Propiedades
Número CAS |
82435-35-6 |
|---|---|
Fórmula molecular |
C23H47NO3 |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)nonadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)24(19-21-25)20-22-26/h25-26H,2-22H2,1H3 |
Clave InChI |
JKSXZOIESOSDRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



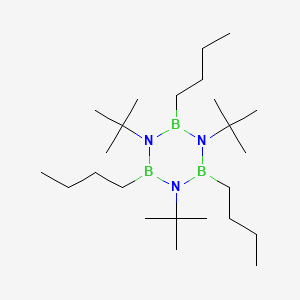

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)

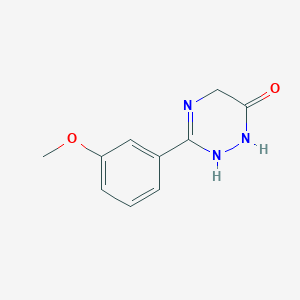
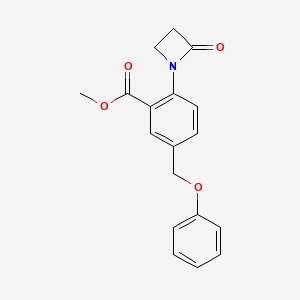

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

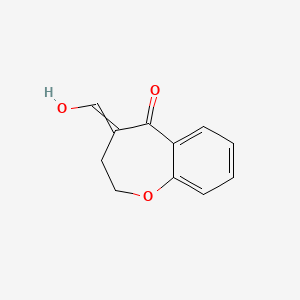
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
